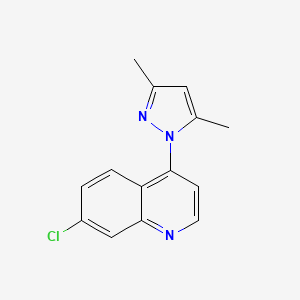

7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline

Description

7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline is a quinoline derivative substituted at the 4-position with a 3,5-dimethylpyrazole moiety. Quinoline scaffolds are widely explored in medicinal chemistry due to their pharmacological versatility, including antimalarial, antibacterial, and anticancer activities .

Properties

IUPAC Name |

7-chloro-4-(3,5-dimethylpyrazol-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3/c1-9-7-10(2)18(17-9)14-5-6-16-13-8-11(15)3-4-12(13)14/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWCXGQSJPMTNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C3C=CC(=CC3=NC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666225 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline typically involves the condensation of 7-chloroquinoline with 3,5-dimethyl-1H-pyrazole. One common method is the nucleophilic aromatic substitution reaction, where 7-chloroquinoline reacts with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Cyclization: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Nucleophilic Substitution: Substituted quinolines with various functional groups.

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinolines.

Scientific Research Applications

7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

Medicine: Explored for its potential therapeutic effects in treating diseases like leishmaniasis and malaria.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit the function of enzymes critical for the survival of pathogens. The chloro and pyrazole groups enhance its binding affinity to these targets, disrupting their normal function and leading to the death of the microorganism .

Comparison with Similar Compounds

7-Chloro-4-(piperazin-1-yl)quinoline

- Structure : Features a six-membered piperazine ring at the 4-position.

- Synthesis: Prepared via nucleophilic substitution of 4,7-dichloroquinoline with excess piperazine in N-methyl-2-pyrrolidinone (NMP) at 135°C (54% yield) .

- Properties: Polarity: Higher polarity due to piperazine’s amine groups, improving aqueous solubility.

N-[7-Chloro-4-(triazolyl)quinoline]-acetamide

- Structure: Contains a 1,2,3-triazole ring linked to a phenoxymethyl group and an acetamide moiety.

- Synthesis : Utilizes click chemistry (azide-alkyne cycloaddition) for triazole formation, demonstrating modularity in derivatization .

- Bioactivity: Triazole derivatives are known for antifungal and anticancer activities. The acetamide group may enhance metabolic stability compared to pyrazole derivatives .

Hydroxychloroquine Sulfate

- Structure: 4-Aminoquinoline derivative with a hydroxylated side chain.

- Properties: LogP: Higher lipophilicity than pyrazolyl derivatives, contributing to its antimalarial efficacy.

- Key Difference: The hydroxyl and ethylamino groups in hydroxychloroquine enable distinct pharmacokinetics compared to rigid heterocycles like pyrazole .

7-Chloro-4-(pyrrolidin-1-yl)quinoline

- Structure : Substituted with a five-membered saturated pyrrolidine ring.

- Properties :

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

| Compound | Substituent | Key Properties |

|---|---|---|

| Target Compound | 3,5-Dimethylpyrazole | Moderate lipophilicity; rigid planar structure |

| 7-Chloro-4-(piperazin-1-yl)quinoline | Piperazine | High polarity, water solubility |

| Hydroxychloroquine | Hydroxyethylamino | High logP, long half-life |

| 7-Chloro-4-(pyrrolidin-1-yl)quinoline | Pyrrolidine | Flexible, moderate solubility |

Biological Activity

7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the quinoline core followed by the introduction of the pyrazole moiety. The compound can be synthesized through various chemical reactions such as cyclization and substitution methods.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. In vitro evaluations have shown that this compound exhibits significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Pseudomonas aeruginosa | 0.40 | 0.45 |

These results indicate a strong potential for clinical applications in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Case Study: Breast Cancer Cell Lines

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- IC50 : 15 µM

- Induction of apoptosis: Increased expression of pro-apoptotic proteins (BAX) and decreased expression of anti-apoptotic proteins (BCL-2).

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications to the pyrazole ring or quinoline core can enhance potency and selectivity.

Key Findings in SAR Studies

- Substituent Effects : Adding methyl groups at specific positions on the pyrazole ring significantly enhances antimicrobial activity.

- Quinoline Core Variations : Alterations in the chlorine substituent position on the quinoline core affect cytotoxicity profiles against cancer cells.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with reasonable bioavailability. Toxicity assessments indicate low hemolytic activity, suggesting a good safety profile for further development.

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~50% |

| Hemolytic Activity | <10% lysis |

| Cytotoxicity (IC50) | >60 µM |

Q & A

Q. What synthetic methodologies are effective for preparing 7-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline and its derivatives?

Answer: A common approach involves nucleophilic substitution at the 4-position of 4,7-dichloroquinoline with 3,5-dimethylpyrazole under reflux conditions. For example:

- InCl3-catalyzed synthesis : InCl3 in green solvents (e.g., ethanol/water) enables efficient coupling of pyrazole derivatives to quinoline scaffolds, achieving yields up to 85% .

- Piperazine substitution analogy : Substituting piperazine with 3,5-dimethylpyrazole in reactions with 4,7-dichloroquinoline (via reflux in N-methyl-2-pyrrolidinone) yields the target compound, though optimization is required to address steric hindrance from methyl groups .

Q. Key Reaction Parameters :

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | InCl3 | 85 | |

| Solvent | Ethanol/water | 80–85 | |

| Temperature | 50–135°C | 54–85 |

Q. How can structural confirmation of this compound be achieved?

Answer:

Q. What preliminary biological activities are reported for pyrazolyl-substituted quinolines?

Answer: Pyrazolyl-quinoline hybrids exhibit:

- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., -CF3) show enhanced activity against Mycobacterium tuberculosis (MIC: 2–8 µg/mL) .

- Anti-inflammatory effects : Analogous 7-chloro-4-(piperazin-1-yl)quinolines inhibit nitric oxide (NO) production in macrophages (IC50: ~10 µM) .

- Antiviral potential : Pyrazolo[3,4-b]quinolines demonstrate activity against RNA viruses, though specific data for the target compound requires further validation .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity?

Answer:

- Methyl groups (3,5-dimethyl) : Enhance lipophilicity and metabolic stability but may reduce binding affinity due to steric effects. Comparative studies show that bulkier substituents (e.g., phenyl) decrease solubility but improve target engagement .

- Electron-withdrawing groups : Trifluoromethyl (-CF3) at the pyrazole 3-position increases antimicrobial potency by 3-fold compared to methyl groups .

Q. Structure-Activity Relationship (SAR) Insights :

| Substituent (Pyrazole) | Biological Activity (IC50 or MIC) | Reference |

|---|---|---|

| 3,5-Dimethyl | Moderate (MIC: 8 µg/mL) | |

| 3-CF3, 5-CH3 | High (MIC: 2 µg/mL) | |

| 3-Phenyl | Low solubility, variable activity |

Q. What computational strategies are used to predict binding modes and optimize pharmacokinetics?

Answer:

- Molecular docking : Models interactions with targets like M. tuberculosis enoyl-ACP reductase (PDB: 4TZK). The pyrazole nitrogen forms hydrogen bonds with Thr196, while the quinoline core stabilizes hydrophobic pockets .

- DFT calculations : Predict electron density distribution; the chloro group at C7 enhances electrophilicity, facilitating covalent interactions with cysteine residues in enzymes .

- ADMET profiling : LogP values ~3.2 suggest moderate blood-brain barrier permeability, while topological polar surface area (TPSA) >60 Ų indicates limited oral bioavailability .

Q. How can contradictory data on synthetic yields be resolved?

Answer: Discrepancies arise from:

Q. Recommendations :

Q. What mechanistic insights explain the anti-inflammatory activity of related compounds?

Answer:

- NO inhibition : 7-Chloro-4-(piperazin-1-yl)quinoline derivatives suppress iNOS expression in LPS-stimulated macrophages via NF-κB pathway inhibition .

- ROS scavenging : Pyrazole’s redox-active nitrogen centers neutralize superoxide radicals (IC50: 15 µM in DPPH assays) .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

Answer:

Q. How to design experiments for evaluating metabolic stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.